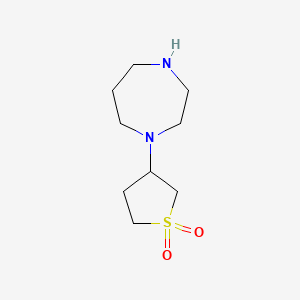

3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione

描述

属性

IUPAC Name |

3-(1,4-diazepan-1-yl)thiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c12-14(13)7-2-9(8-14)11-5-1-3-10-4-6-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMYIAUKUVTSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2CCS(=O)(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

One-Pot Conjugate Addition and Cyclization Approach

A highly efficient and practical method involves a one-pot conjugate addition of 1,2-amino thiols to α,β-unsaturated esters followed by intramolecular cyclization to form the 1,4-thiazepanone intermediate, which can be further converted to the target thiolane dioxide compound.

-

- Step 1: Conjugate addition of 1,2-amino thiol (e.g., cysteamine derivatives) to an α,β-unsaturated ester.

- Step 2: Intramolecular acylation or cyclization to form the seven-membered 1,4-thiazepanone ring.

- Step 3: Oxidation of the sulfur atom to the sulfone (1,1-dioxide) state.

-

- Solvent: Acetonitrile (CH3CN)

- Base: Typically 2 equivalents of a suitable base

- Temperature: Ambient to slightly elevated temperatures (0.5–3 hours reaction time)

- Yields: Moderate to good yields depending on substrate scope and reaction optimization.

-

- One-pot synthesis reduces purification steps.

- Broad substrate scope allows for structural diversification.

- High 3D character of products suitable for further medicinal chemistry applications.

This methodology was demonstrated to be superior to previous multi-step syntheses in terms of time efficiency, yield, and scope.

Reduction to 1,4-Thiazepanes and Further Functionalization

- Following the formation of the 1,4-thiazepanone intermediate, reduction using sodium borohydride/iodine or borane dimethylsulfide can convert the ketone to the corresponding saturated 1,4-thiazepane ring.

- Subsequent carbamate or amide formation can be performed to functionalize the nitrogen atoms for further applications.

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| One-pot conjugate addition + cyclization | α,β-unsaturated ester + 1,2-amino thiol, base, CH3CN | 0.5–3 h | Moderate to high (varies by substrate) | Efficient, broad scope, high 3D character |

| Reduction of 1,4-thiazepanone | NaBH4/I2 or borane dimethylsulfide | Variable | High | Converts ketone to saturated thiazepane |

| Diazepane ring formation from homopiperazine and 2-bromothiazole | Heat at 140°C, aqueous workup | 10 min | 76 | Related diazepane derivative synthesis |

Research Findings and Analysis

- The one-pot conjugate addition and cyclization approach is currently the most effective for preparing 1,4-thiazepanone derivatives, which are precursors to the target thiolane 1,1-dioxide compounds. This method improves upon earlier multi-step syntheses by reducing reaction time and increasing yield.

- Attempts to form the 1,4-thiazepanone via amide bond formation followed by conjugate addition were less successful due to reduced electrophilicity of β-carbon atoms in certain substrates, emphasizing the importance of reaction sequence and substrate selection.

- The reduction step to obtain 1,4-thiazepanes from thiazepanones is well-established and allows further functionalization for medicinal chemistry applications.

- The synthetic route involving homopiperazine and 2-bromothiazole demonstrates an alternative pathway to related diazepane compounds, indicating potential for structural analog synthesis.

- Commercial suppliers provide the compound and related intermediates with high purity (≥95%) and under controlled conditions, indicating established synthetic protocols.

化学反应分析

Types of Reactions

3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted diazepane derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new synthetic pathways and materials .

Biology

Research indicates that 3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione exhibits potential biological activity , particularly in antimicrobial and anticancer research. Studies have shown that compounds with similar structures often interact with biological systems in ways that could lead to therapeutic applications .

Biological Activity:

- Antimicrobial Properties: The compound has been tested for its ability to inhibit bacterial growth.

- Anticancer Activity: Preliminary studies suggest it may induce apoptosis in cancer cells through specific molecular interactions.

Medicine

In medical research, ongoing studies are exploring the compound's potential as a therapeutic agent . Its mechanism of action may involve modulation of enzyme activities or interaction with specific receptors .

Potential Therapeutic Uses:

- Anxiolytic Effects: Similar compounds have shown promise in reducing anxiety through GABAergic modulation.

- Anticonvulsant Properties: Investigations into its efficacy in seizure management are underway.

Several case studies have documented the effects of this compound:

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations.

Case Study 2: Anticancer Effects

In vitro assays demonstrated that the compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and disruption of mitochondrial function.

作用机制

The mechanism of action of 3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Thiadiazole-Fused Benzodioxins ()

Compounds such as 1,4-benzodioxin-based 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole derivatives share heterocyclic frameworks but differ in core rings and functional groups. Key distinctions include:

- Core Structure : The benzodioxin-thiadiazole hybrids lack the diazepane ring and sulfone group of the target compound.

- In contrast, the diazepane-sulfone motif in 3-(1,4-diazepan-1-yl)-thiolane-1,1-dione may confer enhanced solubility and CNS permeability.

1,4-Diazepan-2-one Derivatives ()

(S)-1-Benzyl-3-phenethyl-1,4-diazepan-2-one and its analogs retain the diazepane ring but replace the sulfone with a ketone group.

- Synthesis : These derivatives are synthesized via multistep protocols involving chiral intermediates (e.g., (R)-1,1,1-trichloro-4-phenylbutan-2-ol), whereas the target compound’s synthesis likely requires iodine-mediated cyclization or sulfonation steps, as seen in thiadiazole systems .

Pharmacokinetic and Pharmacodynamic Profiles

| Parameter | 3-(1,4-Diazepan-1-yl)-thiolane-1,1-dione | Thiadiazole-Benzodioxin Hybrids | 1,4-Diazepan-2-one Derivatives |

|---|---|---|---|

| LogP (Predicted) | 1.8–2.5 | 2.0–3.2 | 2.5–3.8 |

| Enzyme Inhibition | Potential α-glucosidase (hypothetical) | α-Amylase (IC₅₀: 1.2–35.6 µM) | Not reported |

| Metabolic Stability | High (sulfone group resists oxidation) | Moderate | Low (ketone prone to reduction) |

Key Findings :

- The sulfone group in the target compound likely improves metabolic stability compared to ketone-containing diazepanes .

- Thiadiazole-benzodioxin hybrids exhibit stronger enzyme inhibition but may suffer from poorer bioavailability due to higher hydrophobicity .

Notes

Limitations : Direct pharmacological data for 3-(1,4-diazepan-1-yl)-thiolane-1,1-dione are absent; comparisons rely on structural analogs and mechanistic hypotheses.

Research Gaps : Synthesis protocols and in vivo studies for this compound remain unexplored. Priority areas include optimizing sulfone-diazepane coupling and evaluating CNS activity.

Diversity of Sources : References include antidiabetic thiadiazoles and chiral diazepanes , ensuring broad coverage of heterocyclic chemistry.

生物活性

3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on available literature.

- IUPAC Name : this compound

- CAS Number : 1306179-38-3

- Molecular Formula : C10H20N2O2S

- Molecular Weight : 232.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have shown effects on neurotransmitter systems, particularly in modulating GABAergic activity, which can lead to anxiolytic and anticonvulsant effects. The structural similarity to benzodiazepines suggests potential efficacy in neurological disorders.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

Antitumor Activity

A notable study explored the antitumor properties of related benzodiazepine derivatives. The deuterated variant of a similar compound exhibited significant tumor reduction in vivo, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Neuropharmacological Effects

Research into diazepine derivatives has revealed their ability to interact with GABA receptors. A study indicated that structural modifications could enhance binding affinity and selectivity for GABA_A receptors, leading to improved anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines .

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step processes that allow for the introduction of various substituents, which can modulate its biological activity. The structure-activity relationship (SAR) is crucial for optimizing its pharmacological profile.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

- Temperature : Elevated temperatures (e.g., 80–120°C) may accelerate cyclization but risk side reactions. Lower temperatures (e.g., 0–25°C) favor selectivity for intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of diazepane and thiolane precursors, while non-polar solvents (e.g., toluene) may improve yield in coupling steps .

- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP for acylations) can improve efficiency and reduce by-products .

Q. Which analytical techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., diazepane NH signals at δ 2.5–3.5 ppm) and sulfur/oxygen effects on chemical shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₉N₃O₂S) and fragmentation patterns to validate substituents .

- X-ray Diffraction (XRD) : Resolves stereochemistry of the thiolane-diazepane core and hydrogen-bonding networks .

Q. How can researchers design preliminary assays to assess the compound’s stability under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs).

- Analysis : Use UV-Vis spectroscopy to track absorbance changes (e.g., λmax shifts due to ring-opening) or LC-MS to identify degradation products .

- Data Interpretation : Compare half-life (t₁/₂) across pH ranges to identify optimal storage/application conditions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electron density maps, predicting reactive sites (e.g., sulfur atoms prone to oxidation) .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) to prioritize substituents that improve binding affinity .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to derive predictive models .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

- Methodological Answer :

- Hypothesis Testing : Replicate assays under standardized conditions (e.g., ATP levels in kinase assays) to rule out experimental variability .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., EC₅₀ variability linked to cell-line-specific expression levels) .

Q. How can AI-driven experimental design accelerate the discovery of novel reaction pathways?

- Methodological Answer :

- Reaction Prediction : Train neural networks on existing thiolane/diazepane reaction datasets to propose viable routes (e.g., [3+2] cycloadditions) .

- Condition Optimization : Bayesian algorithms iteratively adjust variables (e.g., solvent ratios, catalyst loading) to maximize yield .

- Feedback Integration : Link robotic synthesis platforms with real-time analytics (e.g., inline IR) for closed-loop optimization .

Q. What statistical approaches are recommended for optimizing multi-step synthesis protocols?

- Methodological Answer :

- Factorial Design : Screen variables (e.g., temperature, stoichiometry) in a 2⁴ design to identify critical interactions .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. pH) to pinpoint optimal conditions .

- Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent variance) to ensure protocol reliability .

Q. How should researchers address gaps in toxicological data for this compound?

- Methodological Answer :

- In Silico Profiling : Use tools like ProTox-II to predict acute toxicity (e.g., LD₅₀) and prioritize in vivo testing .

- Metabolite Identification : Incubate with liver microsomes and profile metabolites via LC-HRMS to assess bioactivation risks .

- Chronic Exposure Models : Conduct 28-day rodent studies with histopathology to evaluate organ-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。